REACTION_CXSMILES
|
[C:1]([OH:5])(=[O:4])[CH2:2][CH3:3].[C:6]([O-:10])(=[O:9])[CH2:7][CH3:8].[Na+:11]>>[C:1]([O-:5])(=[O:4])[CH2:2][CH3:3].[C:6]([O-:10])(=[O:9])[CH2:7][CH3:8].[C:1]([O-:5])(=[O:4])[CH2:2][CH3:3].[Na+:11].[Na+:11].[Na+:11] |f:1.2,3.4.5.6.7.8|
|
Name
|
|
Quantity
|
555 g
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)O
|
Name
|
|
Quantity
|
350 g
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)[O-].[Na+]
|
Name
|
resultant solid
|
Quantity
|
858 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
stirred vessel
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with jacket bottom outlet valve
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
TEMPERATURE
|
Details
|
on cooling
|
Type
|
CUSTOM
|
Details
|
dried for 6 h at 45° C. under a water-jet vacuum
|
Duration
|
6 h
|
Name
|
|
Type
|
|
Smiles
|
C(CC)(=O)[O-].C(CC)(=O)[O-].C(CC)(=O)[O-].[Na+].[Na+].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([OH:5])(=[O:4])[CH2:2][CH3:3].[C:6]([O-:10])(=[O:9])[CH2:7][CH3:8].[Na+:11]>>[C:1]([O-:5])(=[O:4])[CH2:2][CH3:3].[C:6]([O-:10])(=[O:9])[CH2:7][CH3:8].[C:1]([O-:5])(=[O:4])[CH2:2][CH3:3].[Na+:11].[Na+:11].[Na+:11] |f:1.2,3.4.5.6.7.8|
|
Name
|
|
Quantity
|
555 g
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)O
|
Name
|
|
Quantity
|
350 g
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)[O-].[Na+]
|
Name
|
resultant solid
|
Quantity
|
858 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
stirred vessel
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with jacket bottom outlet valve
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
TEMPERATURE
|
Details
|
on cooling
|
Type
|
CUSTOM
|
Details
|
dried for 6 h at 45° C. under a water-jet vacuum
|
Duration
|
6 h
|
Name
|
|
Type
|
|
Smiles
|
C(CC)(=O)[O-].C(CC)(=O)[O-].C(CC)(=O)[O-].[Na+].[Na+].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([OH:5])(=[O:4])[CH2:2][CH3:3].[C:6]([O-:10])(=[O:9])[CH2:7][CH3:8].[Na+:11]>>[C:1]([O-:5])(=[O:4])[CH2:2][CH3:3].[C:6]([O-:10])(=[O:9])[CH2:7][CH3:8].[C:1]([O-:5])(=[O:4])[CH2:2][CH3:3].[Na+:11].[Na+:11].[Na+:11] |f:1.2,3.4.5.6.7.8|
|
Name
|
|
Quantity
|
555 g
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)O
|
Name
|
|
Quantity
|
350 g
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)[O-].[Na+]
|
Name
|
resultant solid
|
Quantity
|
858 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
stirred vessel
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with jacket bottom outlet valve
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
TEMPERATURE
|
Details
|
on cooling
|
Type
|
CUSTOM
|
Details
|
dried for 6 h at 45° C. under a water-jet vacuum
|
Duration
|
6 h
|
Name
|
|
Type
|
|
Smiles
|
C(CC)(=O)[O-].C(CC)(=O)[O-].C(CC)(=O)[O-].[Na+].[Na+].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([OH:5])(=[O:4])[CH2:2][CH3:3].[C:6]([O-:10])(=[O:9])[CH2:7][CH3:8].[Na+:11]>>[C:1]([O-:5])(=[O:4])[CH2:2][CH3:3].[C:6]([O-:10])(=[O:9])[CH2:7][CH3:8].[C:1]([O-:5])(=[O:4])[CH2:2][CH3:3].[Na+:11].[Na+:11].[Na+:11] |f:1.2,3.4.5.6.7.8|
|
Name
|
|
Quantity
|
555 g
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)O
|
Name
|
|
Quantity
|
350 g
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)[O-].[Na+]
|
Name
|
resultant solid
|
Quantity
|
858 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
stirred vessel
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with jacket bottom outlet valve
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
TEMPERATURE
|
Details
|
on cooling
|
Type
|
CUSTOM
|
Details
|
dried for 6 h at 45° C. under a water-jet vacuum
|
Duration
|
6 h
|
Name
|
|
Type
|
|
Smiles
|
C(CC)(=O)[O-].C(CC)(=O)[O-].C(CC)(=O)[O-].[Na+].[Na+].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([OH:5])(=[O:4])[CH2:2][CH3:3].[C:6]([O-:10])(=[O:9])[CH2:7][CH3:8].[Na+:11]>>[C:1]([O-:5])(=[O:4])[CH2:2][CH3:3].[C:6]([O-:10])(=[O:9])[CH2:7][CH3:8].[C:1]([O-:5])(=[O:4])[CH2:2][CH3:3].[Na+:11].[Na+:11].[Na+:11] |f:1.2,3.4.5.6.7.8|
|
Name
|
|
Quantity
|
555 g
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)O
|
Name
|
|
Quantity
|
350 g
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)[O-].[Na+]
|
Name
|
resultant solid
|
Quantity
|
858 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
stirred vessel
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with jacket bottom outlet valve
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
TEMPERATURE
|
Details
|
on cooling
|
Type
|
CUSTOM
|
Details
|
dried for 6 h at 45° C. under a water-jet vacuum
|
Duration
|
6 h
|
Name
|
|
Type
|
|
Smiles
|
C(CC)(=O)[O-].C(CC)(=O)[O-].C(CC)(=O)[O-].[Na+].[Na+].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |